(3-Iodopropyl)(triphenyl)germane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopropyl)(triphenyl)germane typically involves the reaction of triphenylgermane with 3-iodopropyl halide under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the iodide ion replaces a leaving group on the triphenylgermane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
(3-Iodopropyl)(triphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted by other nucleophiles.
Oxidation and Reduction: The germanium center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: It can participate in coupling reactions to form larger organogermanium compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a (3-aminopropyl)(triphenyl)germane derivative.
Scientific Research Applications
Chemistry
In chemistry, (3-Iodopropyl)(triphenyl)germane is used as a precursor for the synthesis of other organogermanium compounds. It serves as a building block in the construction of complex molecular architectures.
Biology and Medicine
Research into the biological and medicinal applications of organogermanium compounds is ongoing. These compounds are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which (3-Iodopropyl)(triphenyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium center can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its organogermanium moiety.
Comparison with Similar Compounds
Similar Compounds
Triphenylgermane: Lacks the 3-iodopropyl group, making it less reactive in certain substitution reactions.
(3-Iodopropyl)trimethoxysilane: Contains a silicon atom instead of germanium, leading to different chemical properties and reactivity.
Terphenyl: An aromatic hydrocarbon with a similar structural motif but without the germanium center.
Uniqueness
(3-Iodopropyl)(triphenyl)germane is unique due to the presence of both the germanium center and the 3-iodopropyl group
Properties
CAS No. |
827032-65-5 |
---|---|
Molecular Formula |
C21H21GeI |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
3-iodopropyl(triphenyl)germane |
InChI |
InChI=1S/C21H21GeI/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2 |
InChI Key |
BXXVHMXTMWWOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](CCCI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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